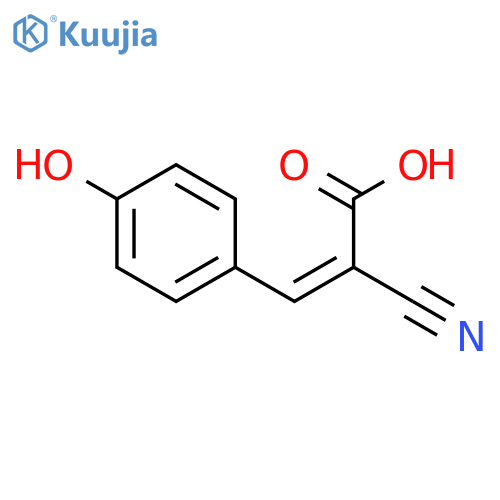Cas no 122520-77-8 (2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-)

122520-77-8 structure
商品名:2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-
- MLS002207285
- ACCA
- a-Cyano-4-hydroxycinnamic acid
- IDI1_000219
- benzylidenemalononitrile (BMN) deriv. 34
- CS-0029043
- (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
- alpha-CCA
- alpha-cyano-4-hydroxy-cinnamic acid
- 28166-41-8
- 4-HCCA
- (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid #
- 2-Cyano-3-(4-hydroxyphenyl)propenoic acid
- 122520-77-8
- MFCD00004204
- BBL103553
- AMY11197
- BRD-K60302405-001-02-9
- HMS500K21
- alpha-Cyano
- CHEMBL76602
- STL557363
- BS-16413
- s8612
- SCHEMBL26825
- GEO-00838
- AKOS000145566
- alpha-cyano-4-hydroxycinnamic acid
- T70712
- (E)-2-cyano-3-(4-hydroxyphenyl)acrylic acid
- BRD-K60302405-001-04-5
- alpha-Cyano-4-hydroxycinnamic acid, matrix substance for MALDI-MS, >=99.0% (HPLC)
- A-
- BDBM4350
- BSPBio_002260
- alpha-Cyano-4-hydroxycinnamic acid, 97%
- CHEBI:64340
- alpha-Cyano-4-hydroxycinnamic acid, suitable for MALDI-TOF MS
- SMR001306800
- .alpha.-Cyano-4-hydroxycinnamic acid
- NCGC00094622-01
- CHC
- 2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
- NCGC00094622-02
- (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
- alpha-Cyano-4-hydroxycinnamic acid, 99%
- A-cyano-4-hydroxycinnamic acid(
- CCG-39475
- alpha-Cyano-4-hydroxycinnamic acid, purum, >=99.0% (HPLC)
- CHCA
- A-CHCA)
- HY-107641
- alpha-Cyano-4-hydroxycinnamic acid, >=98% (TLC), powder
- alpha -cyano-4-hydroxycinnamic acid
- 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-
- alpha-Cyano-4-hydroxycinnamic acid, matrix substance for MALDI-MS, Ultra pure
- alpha-CHCA
- Q63391607
- Spectrum5_001633
-
- MDL: MFCD00004204
- インチ: InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+
- InChIKey: AFVLVVWMAFSXCK-VMPITWQZSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)/C=C(\C#N)/C(=O)O
計算された属性
- せいみつぶんしりょう: 189.04261
- どういたいしつりょう: 189.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 81.3Ų
じっけんとくせい
- PSA: 81.32
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198569-100g |
(E)-2-Cyano-3-(4-hydroxyphenyl)acrylic acid |
122520-77-8 | 98% | 100g |
¥8840 | 2023-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198569-1g |
(E)-2-Cyano-3-(4-hydroxyphenyl)acrylic acid |
122520-77-8 | 98% | 1g |
¥1512.00 | 2024-08-09 |
2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)- 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
122520-77-8 (2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, (2E)-) 関連製品
- 28166-41-8(alpha-Cyano-4-hydroxycinnamic acid)
- 54673-07-3(α-Cyano-3-hydroxycinnamic Acid)
- 1519-55-7(-alpha-Cyano-4-methoxycinnamic acid)
- 1011-92-3(2-Cyano-3-phenylprop-2-enoic Acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
